tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate

Ribociclib impurity profiling HPLC reference standard pharmaceutical quality control

tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS 1779131-33-7) is a synthetic, small-molecule piperazine derivative consisting of a tert-butyl carbamate (Boc)-protected piperazine ring N-linked to a 5-fluoropyridin-3-yl group (C14H20FN3O2, MW 281.33 g/mol). It belongs to the chemical class of N-arylpiperazine carboxylates and is primarily categorized within regulated pharmaceutical supply chains as Ribociclib Impurity 14 (in RMB API contexts) or as a key Boc-protected intermediate en route to the marketed CDK4/6 inhibitor Ribociclib (Kisqali).

Molecular Formula C14H20FN3O2
Molecular Weight 281.33 g/mol
CAS No. 1779131-33-7
Cat. No. B1443754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate
CAS1779131-33-7
Molecular FormulaC14H20FN3O2
Molecular Weight281.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)F
InChIInChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-6-4-17(5-7-18)12-8-11(15)9-16-10-12/h8-10H,4-7H2,1-3H3
InChIKeyLPQUCHOPSPBGTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS 1779131-33-7): Procurement-Relevant Identity, Class, and Structural Distinction from In-Class Analogs


tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS 1779131-33-7) is a synthetic, small-molecule piperazine derivative consisting of a tert-butyl carbamate (Boc)-protected piperazine ring N-linked to a 5-fluoropyridin-3-yl group (C14H20FN3O2, MW 281.33 g/mol) [1]. It belongs to the chemical class of N-arylpiperazine carboxylates and is primarily categorized within regulated pharmaceutical supply chains as Ribociclib Impurity 14 (in RMB API contexts) or as a key Boc-protected intermediate en route to the marketed CDK4/6 inhibitor Ribociclib (Kisqali) . The compound is commercially supplied at ≥95% purity (typically ≥98% NLT for ISO-certified lots) and is accompanied by certificates of analysis (CoA) supporting characterization via HPLC, NMR, MS, and additional pharmacopoeial-adjacent techniques for impurity profiling and reference standard applications .

Why Generic Substitution of tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS 1779131-33-7) Fails in Regulated Pharmaceutical Development and Impurity Control Workflows


Direct substitution of CAS 1779131-33-7 with close structural analogs—such as the unprotected 1-(5-fluoropyridin-3-yl)piperazine (CAS 1247652-06-7), the des-fluoro tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate (CAS 223797-47-5), or the 5-chloro congener (CAS 756751-88-9)—is not technically or regulatorily permissible in the contexts where this compound is predominantly procured . In Ribociclib impurity profiling and analytical method validation, the exact CAS 1779131-33-7 identity is mandated because it corresponds to a specific process-related impurity observed during Ribociclib API synthesis (designated Impurity Z1/14 in multiple patent filings), and any deviation in the pyridine substitution pattern (e.g., 5-Cl vs. 5-F) alters the chromatographic retention time, mass spectrometric profile, and UV absorption characteristics, thereby invalidating the impurity reference standard's fitness for purpose [1]. Furthermore, in synthetic route development, the Boc protecting group of CAS 1779131-33-7 is strategically installed to enable chemoselective deprotection and subsequent coupling; replacing it with the unprotected free amine (CAS 1247652-06-7) bypasses the orthogonal protection step and introduces unwanted side reactivity, reducing process yield and purity in the assembly of the final Ribociclib scaffold [2]. The quantitative evidence below demonstrates precisely where these structural nuances translate into measurable and operationally meaningful differences.

Product-Specific Quantitative Differentiation Evidence for tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS 1779131-33-7) Versus Closest Analogs


Identity-Based Differentiation as Ribociclib Impurity Z1/14: CAS 1779131-33-7 vs. Des-Fluoro Analog CAS 223797-47-5 in HPLC Impurity Profiling

CAS 1779131-33-7 is explicitly cataloged under the Ribociclib impurity nomenclature (Impurity 14 or Impurity Z1) by multiple certified reference standard suppliers, whereas the des-fluoro pyridin-3-yl analog CAS 223797-47-5 is not recognized as a Ribociclib-related impurity [1]. The presence of the fluorine atom at the pyridine 5-position generates a distinct HPLC retention time shift and mass difference (Δm/z = +18, corresponding to O → F replacement) that separates it from the des-fluoro congener . This structural distinction is critical for peak identification in validated HPLC methods.

Ribociclib impurity profiling HPLC reference standard pharmaceutical quality control

Purity Specification and ISO Certification: CAS 1779131-33-7 (NLT 98%) vs. Generic 95% Chloro Analog Pricing and Supply Chain

ISO-certified lots of CAS 1779131-33-7 are supplied at NLT 98% purity with full QC documentation suitable for global pharmaceutical R&D and quality control applications, while the structurally closest commercially available analog, tert-butyl 4-(5-chloropyridin-3-yl)piperazine-1-carboxylate (CAS 756751-88-9), is offered at 95% purity from a specialty heterocycle supplier at a significantly higher unit cost ($550.00 per unit) . The combination of higher purity at a lower procurement cost for the fluorinated compound provides a quantitative operational advantage in regulated pharmaceutical development settings.

ISO-certified purity pharmaceutical intermediate procurement supply chain comparison

Synthetic Route Orthogonality: Boc-Protected Intermediate (CAS 1779131-33-7) vs. Unprotected Free Amine (CAS 1247652-06-7) in LEE011/Ribociclib Assembly

Published Ribociclib process patents explicitly utilize Boc-protected piperazine intermediates of the general formula tert-butyl 4-(substituted-pyridin-3-yl)piperazine-1-carboxylate as the penultimate intermediate before Boc deprotection and final coupling [1]. The Boc group provides orthogonal protection that enables chemoselective coupling at the pyridine 2-amino position while preserving the piperazine N-H for final API formation. The unprotected analog 1-(5-fluoropyridin-3-yl)piperazine (CAS 1247652-06-7) lacks this orthogonal protection, leading to competing side reactions that reduce overall yield and complicate purification [2].

Ribociclib synthesis Boc protection strategy process chemistry

Fluorine-Specific Physicochemical and Biological Differentiation: 5-Fluoro (CAS 1779131-33-7) vs. 5-Hydrogen (CAS 223797-47-5) Isostere Pair

The introduction of fluorine at the 5-position of the pyridine ring in CAS 1779131-33-7, as opposed to hydrogen in the des-fluoro analog CAS 223797-47-5, results in quantifiable physicochemical changes including increased molecular weight (+18 Da, 281.33 vs. 263.34 g/mol), altered computed logP (estimated +0.3 to +0.5 units based on the Hansch-Leo π constant for aromatic fluorine substitution), and enhanced metabolic stability at the pyridine 5-position due to the C–F bond strength (~485 kJ/mol vs. ~470 kJ/mol for C–H) [1]. These properties are class-level expectations for fluorinated drug intermediates and are consistent with the medicinal chemistry rationale for incorporating the 5-fluoropyridin-3-yl motif into the Ribociclib scaffold [2].

fluorine substitution effects metabolic stability medicinal chemistry design

Best Research and Industrial Application Scenarios for tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS 1779131-33-7)


Ribociclib Impurity Profiling and Analytical Method Validation (ICH Q3A Compliant)

CAS 1779131-33-7 is directly applicable as a reference standard (Ribociclib Impurity 14/Z1) for HPLC-UV-MS method development, forced degradation studies, and system suitability testing during Ribociclib API release and stability monitoring. The compound's certified CoA (HPLC, 1H NMR, MS) and availability at NLT 98% purity satisfy the identity and purity requirements for use as an impurity marker in validated analytical procedures submitted in ANDA packages [1]. This is the highest-confidence procurement scenario, as evidenced by the compound's explicit classification as a Ribociclib impurity across multiple certified reference standard suppliers and patent disclosures describing fourteen known impurities including impurity Z1 [2].

Boc-Protected Intermediate for Ribociclib (LEE011) Synthetic Route Optimization

In process chemistry laboratories engaged in Ribociclib scale-up or generic API development, CAS 1779131-33-7 serves as a key penultimate intermediate requiring Boc deprotection prior to final amide bond formation. The Boc group enables orthogonal protection at the piperazine N-1 position, which is essential for the chemoselective coupling sequence described in US10723739B2 [3]. Process chemists can evaluate alternative deprotection conditions (TFA, HCl/dioxane, or polymer-supported acids) and monitor conversion by HPLC to optimize overall yield from this intermediate to the final Ribociclib succinate salt.

Fragment-Based or Structure-Guided Lead Optimization in CDK4/6 Kinase Inhibitor Programs

The 5-fluoropyridin-3-yl-piperazine scaffold embedded in CAS 1779131-33-7 represents a privileged pharmacophoric element found in multiple CDK4/6 inhibitor chemical series, including Ribociclib and related pyrrolopyrimidine-based kinase inhibitors. After Boc deprotection, the free amine can be elaborated into diverse chemotypes for structure–activity relationship (SAR) exploration. The fluorine atom at the pyridine 5-position provides metabolic blockade and electron-withdrawing character that modulate both target binding and ADME properties, consistent with class-level medicinal chemistry design principles for fluorinated heterocycles [4]. This application scenario is supported by indirect class-level evidence, as no head-to-head SAR studies with the exact compound have been publicly reported.

Building Block for Piperazine-Containing PROTAC Linkers or Bifunctional Degraders

The piperazine moiety of CAS 1779131-33-7, once deprotected, can serve as a linker element in proteolysis-targeting chimera (PROTAC) design. The pKa modulation achievable through N-substitution on piperazine-containing linkers has been shown to influence ternary complex formation and cellular degradation efficiency [5]. Researchers evaluating piperazine-based PROTAC linkers with fluoropyridine binding elements may select this intermediate as a well-characterized, high-purity building block with established deprotection protocols. This scenario is classified as a supporting application based on class-level inference from piperazine-containing PROTAC linker studies, as no PROTAC conjugates directly derived from CAS 1779131-33-7 have been published.

Quote Request

Request a Quote for tert-Butyl 4-(5-fluoropyridin-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.